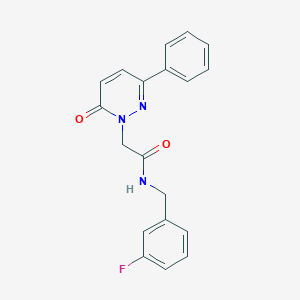

N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Description

N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a pyridazinyl acetamide derivative characterized by a fluorinated benzyl group and a phenyl-substituted pyridazinyl core.

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-4-5-14(11-16)12-21-18(24)13-23-19(25)10-9-17(22-23)15-6-2-1-3-7-15/h1-11H,12-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNQGQBRFZLYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

Introduction of the Phenyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions.

Attachment of the Fluorobenzyl Group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.

Acetamide Formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of the acetamide group to a carboxylic acid.

Reduction: Reduction of the pyridazinone ring could lead to the formation of dihydropyridazinone derivatives.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydropyridazinones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridazinone compounds, including N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, exhibit potent anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported that similar pyridazinone derivatives showed IC50 values in the nanomolar range against various cancer types, suggesting a strong potential for further development as anticancer agents .

Mechanism of Action

The mechanism through which this compound exerts its effects is largely attributed to its interaction with cellular enzymatic pathways. Compounds with similar structures have been shown to modulate the activity of enzymes involved in cancer progression, such as proteases and kinases. The introduction of the fluorobenzyl group enhances hydrophobic interactions, increasing binding affinity to target proteins .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridazinone derivatives. This compound has been evaluated for its efficacy against various bacterial strains. In one study, derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications at the 3-position of the benzyl group can significantly influence biological activity. For example, substituting different halogen atoms at this position has led to variations in potency against specific targets, suggesting that fine-tuning these substituents can enhance therapeutic outcomes .

Computational Studies and Molecular Modeling

Molecular docking studies have been employed to predict the binding affinity of this compound to its target proteins. These computational analyses provide insights into how structural modifications can impact binding interactions and overall biological activity. For instance, simulations demonstrated that the fluorine atom plays a critical role in stabilizing the compound within the active site of target enzymes .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer efficacy | Showed IC50 values < 50 nM against breast cancer cell lines |

| Study 2 | Assess antimicrobial activity | Demonstrated MIC values comparable to standard antibiotics against E. coli |

| Study 3 | Investigate SAR | Identified optimal substitutions for enhanced enzyme inhibition |

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinyl Core

N-(3-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide ()

- Molecular Formula : C₂₀H₁₇F₂N₃O₃

- Key Features : Incorporates a 4-fluoro-2-methoxyphenyl group on the pyridazinyl ring.

- Comparison : The additional fluorine and methoxy substituents may enhance electron-withdrawing effects and steric bulk compared to the target compound’s simpler phenyl group. This could alter binding affinity to targets like formyl peptide receptors (FPRs) or modulate metabolic pathways .

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()

- Key Features : Contains a 4-methoxybenzyl group and bromophenyl acetamide.

- Comparison : The 4-methoxybenzyl substituent confers FPR2 selectivity, while the bromophenyl group increases molecular weight and lipophilicity. The target compound’s fluorobenzyl group may offer a better balance of hydrophobicity and metabolic stability due to fluorine’s small size and high electronegativity .

Benzyl Group Modifications

N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide ()

- Molecular Formula: Not explicitly stated, but includes a chlorobenzyl group and a piperazinyl substituent.

- Key Features: Chlorine substitution introduces greater steric hindrance and a stronger electron-withdrawing effect than fluorine.

- Comparison : The target compound’s fluorobenzyl group likely improves metabolic resistance compared to chlorine, which is prone to oxidative metabolism. The absence of a piperazinyl group in the target compound may reduce polar interactions but enhance membrane permeability .

2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide ()

- Molecular Formula : C₁₉H₁₄F₃N₃O₂

- Key Features : Features a trifluoromethylphenyl group instead of fluorobenzyl.

- Comparison: The CF₃ group increases electronegativity and metabolic stability but may reduce solubility due to heightened hydrophobicity.

Heterocyclic Core Replacements

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

- Key Features : Replaces the pyridazinyl core with a benzothiazole ring.

- Comparison : Benzothiazole derivatives are often associated with kinase inhibition or anticancer activity, whereas pyridazinyl acetamides (e.g., the target compound) may target neurological or inflammatory pathways. The pyridazinyl core’s nitrogen orientation could enable unique hydrogen-bonding interactions absent in benzothiazoles .

Comparative Data Table

Key Findings and Implications

Fluorine vs. Chlorine/Methoxy : The target compound’s 3-fluorobenzyl group offers a favorable balance of metabolic stability and receptor affinity compared to chlorobenzyl () or methoxy-substituted analogs ().

Core Structure: The pyridazinyl core distinguishes the compound from benzothiazole () or quinazolinone derivatives (), enabling unique interactions with neurological or inflammatory targets.

Biological Selectivity : Substituent positioning (e.g., para- vs. meta-fluorine) is critical for FPR selectivity, as seen in . The target compound’s structure may optimize FPR2 binding while avoiding off-target effects.

Biological Activity

N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its synthesis, biological evaluations, and related studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzylamine with appropriate acetic acid derivatives and pyridazine precursors. The synthesis process has been documented to include various steps that ensure high yields and purity of the final product.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyridazine have shown promise in inhibiting cancer cell proliferation. In a study by El Kalai et al. (2019), it was noted that pyridazine derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of angiogenesis .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Protease inhibitors derived from similar structures have been explored for their ability to disrupt critical pathways in disease states like cancer and viral infections. For example, the inhibition of heat shock protein 90 (HSP90) has been associated with reduced tumor growth in various cancer models .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Study on Pyridazine Derivatives : A study highlighted the synthesis and biological evaluation of various pyridazine derivatives, demonstrating their potential as anticancer agents through cell cycle arrest and apoptosis induction .

- Protease Inhibition : Another study focused on substituted phenylacetamides, revealing their effectiveness as protease inhibitors, which could be relevant for the therapeutic applications of this compound .

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(3-fluorobenzyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, pyridazinone derivatives (core scaffolds) are often synthesized by reacting substituted pyridazines with haloacetates under basic conditions (e.g., K₂CO₃ in methanol) followed by hydrolysis and coupling with fluorobenzylamine derivatives. Reaction conditions such as reflux duration, solvent polarity, and catalyst choice (e.g., piperidine in ethanol) critically influence yields . Alternative routes may involve Suzuki-Miyaura coupling for phenyl group introduction or amidation using coupling agents like DCC/DMAP .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- 1H/13C NMR : Assignments focus on distinguishing pyridazinyl protons (δ 6.5–8.5 ppm), fluorobenzyl aromatic protons (δ 7.0–7.5 ppm), and acetamide carbonyl signals (δ ~170 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- HPLC : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Solubility in DMSO (>10 mM) is typical for in vitro assays. Stability studies (e.g., 24-hour exposure to PBS or serum) should precede biological testing. Lyophilization is recommended for long-term storage. Hydrogen bonding patterns (e.g., pyridazinyl C=O groups) influence crystallinity and dissolution rates .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s conformation?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) identifies bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between pyridazinyl oxygen and fluorobenzyl protons). Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs to predict packing behavior .

Q. What computational strategies predict the compound’s binding affinity to tyrosine kinases?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with fluorobenzyl groups).

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns).

- QSAR : Correlate substituent effects (e.g., electron-withdrawing fluorine) with inhibitory activity using Hammett constants .

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substituents) impact biological activity?

- Methodological Answer : SAR studies compare IC₅₀ values in kinase inhibition assays. Fluorine’s electronegativity enhances binding via dipole interactions, while bulkier substituents (e.g., morpholinophenyl) may improve selectivity. Parallel synthesis of analogs (e.g., replacing pyridazinyl with pyrimidinyl) identifies critical pharmacophores .

Q. What in vitro assays are suitable for evaluating its kinase inhibition profile?

- Methodological Answer :

- Kinase-Glo Luminescent Assay : Quantifies ATP depletion in recombinant kinase reactions (e.g., Abl1, EGFR).

- Cellular Phosphorylation Assays : Western blotting detects reduced phosphorylation of downstream targets (e.g., STAT3).

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can contradictory data (e.g., low yield vs. high purity) in synthesis be addressed?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd(PPh₃)₄ for coupling steps).

- Workup Adjustments : Employ column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (e.g., ethanol/water) to isolate pure product.

- Mechanistic Studies : Use LC-MS to track intermediates and identify bottlenecks (e.g., hydrolysis of ester precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.